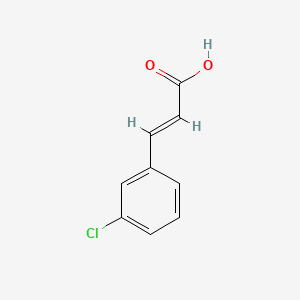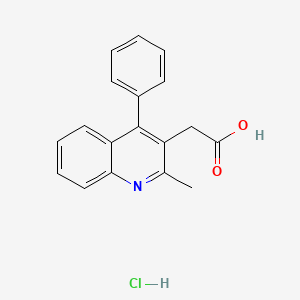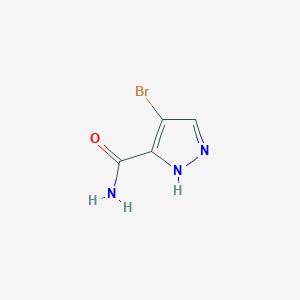
2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
Descripción general
Descripción
The compound of interest, 2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is a chemical entity that appears to be related to a family of compounds with potential applications in various fields, including medicinal chemistry and materials science. Although the exact compound is not directly reported in the provided papers, similar structures with chlorophenyl and thiazole moieties have been synthesized and studied, suggesting a relevance in the context of organic synthesis and structural analysis .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cycloaddition, nitration, selective reduction, diazotization, and chlorination . For instance, the synthesis of a compound with a chlorophenyl group was achieved using a click chemistry approach, which is known for its efficiency and selectivity . Another related compound was synthesized from a commercially available precursor through a sequence of well-established reactions, demonstrating the feasibility of obtaining complex molecules from simpler ones . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal and molecular structure of several related compounds . For example, the crystal structure of a 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, providing detailed information about the unit cell parameters and the arrangement of molecules within the crystal lattice . Similarly, the molecular structure of a 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one was elucidated, revealing the planarity of the rings and the perpendicular orientation of the imidazole ring to the phenyl ring . These studies are crucial for understanding the three-dimensional arrangement of atoms in the compound and its potential interactions with other molecules.
Chemical Reactions Analysis
The reactivity of related compounds has been explored through various chemical reactions. For instance, the chlorination of an amino-substituted benzoic acid derivative led to the formation of a chloro-trifluorobenzoic acid . The presence of functional groups such as carboxylic acids and azides in these compounds suggests that they could undergo further chemical transformations, which could be relevant for the modification or functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR, NMR, and HRMS . These techniques provide information about the functional groups present, the electronic environment of the atoms, and the molecular weight of the compound. Additionally, thermal analysis has been used to study the stability of organotin(IV) derivatives of a related thiazoleacetic acid . Understanding these properties is essential for predicting the behavior of the compound under different conditions and for its potential applications.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2S/c12-6-3-1-5(2-4-6)9-16-8(11(13,14)15)7(19-9)10(17)18/h1-4H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRXPXWTBXIGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)C(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)
![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)





